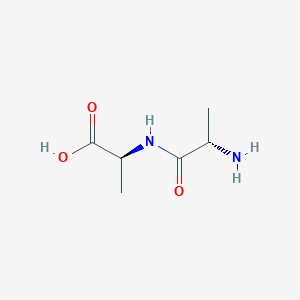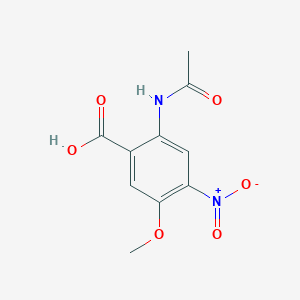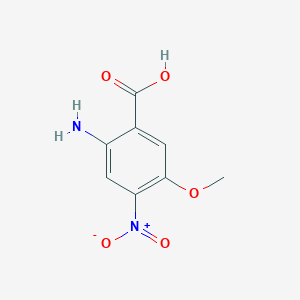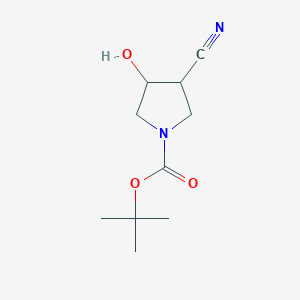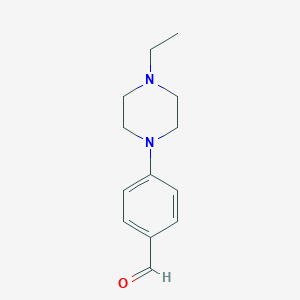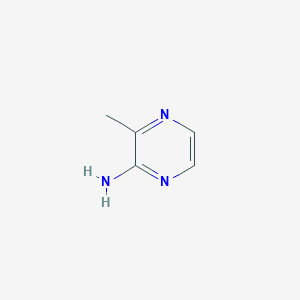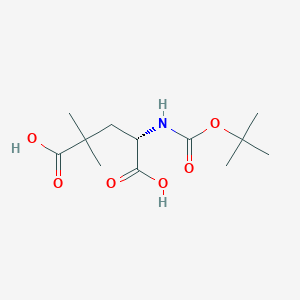
2-苯基吡啶-4-胺
描述
2-Phenylpyridin-4-amine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyridine, where the amino group is attached to the fourth position of the pyridine ring, and a phenyl group is attached to the second position
科学研究应用
2-Phenylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are studied for their electronic properties and potential use in organic electronics.
Biology: The compound is investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are being studied for their potential anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.
作用机制
Target of Action
2-Phenylpyridin-4-amine primarily targets the Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi and is a target for antifungal drugs . Additionally, it has been found to inhibit human ASIC3 expressed in HEK293 cells .
Mode of Action
It’s known that amines can react with acid chlorides to form amides . This reaction could potentially be involved in the interaction of 2-Phenylpyridin-4-amine with its targets.
Pharmacokinetics
time) is an important tool in the discovery and development of new drugs .
Result of Action
It’s known that amines can react with acid chlorides to form amides , which could potentially result in various biochemical changes.
Action Environment
It’s known that aminopyralid, a pyridine carboxylic acid active ingredient, provides systemic control of target species with good tolerance of cool- and warm-season grasses . This suggests that environmental factors such as temperature could potentially influence the action, efficacy, and stability of 2-Phenylpyridin-4-amine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridin-4-amine typically involves the reaction of 2-bromopyridine with aniline in the presence of a palladium catalyst The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures
Industrial Production Methods: In an industrial setting, the production of 2-Phenylpyridin-4-amine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Phenylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Nitroso-2-phenylpyridin-4-amine, Nitro-2-phenylpyridin-4-amine.
Reduction: 2-Phenylpyridin-4-amine hydrazine.
Substitution: 4-Nitro-2-phenylpyridine, 4-Sulfonyl-2-phenylpyridine.
相似化合物的比较
2-Phenylpyridin-4-amine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Aminopyridine: Lacks the phenyl group, which affects its electronic properties and reactivity.
2-Aminopyridine: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
The uniqueness of 2-Phenylpyridin-4-amine lies in its combination of the phenyl and amino groups, which provides a unique set of chemical properties and reactivity patterns, making it a valuable compound in various fields of research.
属性
IUPAC Name |
2-phenylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVKPWIABFICLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376494 | |
| Record name | 2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-86-1 | |
| Record name | 2-Phenyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21203-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

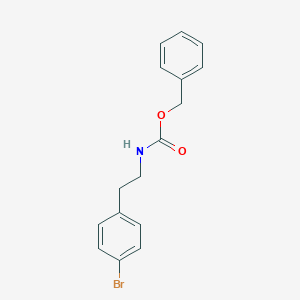

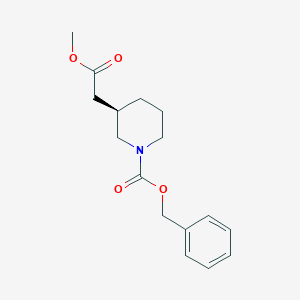
![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
